molecular formula C45H91N2O6P B3026346 C22 Sphingomyelin CAS No. 94359-12-3

C22 Sphingomyelin

Katalognummer B3026346
CAS-Nummer: 94359-12-3
Molekulargewicht: 787.2 g/mol
InChI-Schlüssel: FJJANLYCZUNFSE-TWKUQIQBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sphingomyelin is a type of sphingolipid found in animal cell membranes, especially in the membranous myelin sheath surrounding some nerve cell axons. It plays a crucial role in signal transduction and cell recognition. Sphingomyelin is composed of a phosphorylcholine head group, a sphingosine base, and a fatty acid chain, which in the case of C22 sphingomyelin, contains 22 carbon atoms. The fatty acid composition of sphingomyelin can vary, with palmitic acid being a predominant component. The presence of sphingomyelin in biological membranes is known to contribute to a complex phase structure due to the variety of acyl chain lengths, including this compound .

Synthesis Analysis

The synthesis of sphingomyelin involves the enzymatic transfer of a phosphocholine head group from phosphatidylcholine to ceramide, yielding diacylglycerol in the process. This reaction is catalyzed by sphingomyelin synthase, an enzyme that has been found to have multiple genes in organisms where sphingomyelin synthesis occurs. The multiplicity of sphingomyelin synthase genes suggests a complex regulation of sphingomyelin production, which is significant for cellular functions such as signaling, protein trafficking, and the regulation of cell growth and death .

Molecular Structure Analysis

The molecular structure of sphingomyelin bilayers can be quite complex. For instance, N-lignoceroyl (C24:0) sphingomyelin, which is structurally similar to this compound but with a longer fatty acid chain, forms a ripple phase with a periodicity of approximately 12-14 nm at certain temperatures. This indicates that the molecular interactions between sphingomyelin molecules in the bilayer are highly specific and can lead to the formation of stable phases with distinct structural characteristics .

Chemical Reactions Analysis

Sphingomyelin can undergo various chemical reactions, including hydrolysis by sphingomyelinase to produce ceramide, a bioactive lipid involved in signaling pathways. The fatty acid composition of sphingomyelin, such as the presence of C22 fatty acids, can influence its chemical behavior and interaction with other membrane components. For example, sphingomyelins with different acyl chains, such as C16 and C24, show different mixing behaviors with phospholipids like dimyristoylphosphatidylcholine, which can affect the phase structure and lateral organization of the membrane .

Physical and Chemical Properties Analysis

The physical and chemical properties of sphingomyelin are influenced by the length and saturation of the acyl chain. This compound, along with other sphingomyelins with long-chain fatty acids, can significantly impact the lateral organization of membranes. For example, C24 sphingomyelin, which is similar to this compound, has been shown to suppress microdomains in model membranes and live cells, and to interact uniquely with cholesterol, potentially generating cholesterol asymmetry across the bilayer. This suggests that sphingomyelins with long acyl chains like C22 and C24 play a crucial role in the distribution of cholesterol and the organization of plasma membranes .

Wissenschaftliche Forschungsanwendungen

Role in Cell Survival and Inflammation

Sphingomyelin (SM) plays a crucial role in cell architecture and acts as a precursor of bioactive sphingolipids. The upregulation of sphingomyelinases leads to ceramide production, which significantly influences apoptosis, senescence, and cell differentiation. Specifically, ceramide 1-phosphate (C1P) produced from SM is a potent pro-inflammatory agent and stimulates macrophage migration, which is linked to inflammatory responses (Rivera et al., 2015).

Impact on Obesity and Metabolic Syndrome

Altered levels of serum sphingomyelin, including C22 Sphingomyelin, are associated with obesity and metabolic syndrome. High levels of specific SM species (e.g., C18:0, C20:0, C22:0) correlate with obesity, insulin resistance, liver function, and lipid metabolism, suggesting these SM species as potential biomarkers for metabolic syndrome and related diseases (Hanamatsu et al., 2014).

Involvement in Programmed Cell Death

C2-ceramide, a synthetic analogue of ceramide, induces DNA fragmentation in leukemic cells, leading to apoptosis. This suggests a critical role for the sphingolipid double bond in regulating apoptosis, highlighting the potential therapeutic applications of manipulating sphingomyelin and its derivatives in cancer treatment (Obeid et al., 1993).

Role in Kidney Function and Injury

Sphingomyelin synthase 2 (SMS2) is crucial for renal sphingolipid metabolism. Disruption in SMS2 affects the distribution and concentration of sphingomyelins in the kidneys, especially C22-sphingomyelin. This indicates the importance of sphingomyelin species in kidney function and possibly in the pathogenesis of kidney diseases (Sugimoto et al., 2016).

Sphingomyelin in Brain Function and Disorders

Sphingomyelin species, including this compound, are significantly involved in brain function. Altered levels of these lipids are observed in various neurological disorders, suggesting a potential role in the pathophysiology of these conditions (Ben-David et al., 2011).

Wirkmechanismus

Target of Action

C22 Sphingomyelin primarily targets Sphingomyelinases (SMases) , enzymes that hydrolyze sphingomyelin, releasing ceramide and creating a cascade of bioactive lipids . These lipids include sphingosine and sphingosine-1-phosphate, all of which have a specific signaling capacity . SMase activation occurs in different cardiovascular system cell types, namely cardiac myocytes, endothelial, and vascular smooth muscle cells .

Mode of Action

this compound interacts with its targets by being hydrolyzed by SMases into ceramide and phosphocholine . This interaction leads to the creation of bioactive lipids, including sphingosine and sphingosine-1-phosphate . These lipids mediate cell proliferation, cell death, and contraction of cardiac and vascular myocytes .

Biochemical Pathways

The hydrolysis of this compound by SMases initiates a complex sphingolipid signaling pathway . These bioactive lipids play crucial roles in cardiovascular physiology and pathophysiology .

Pharmacokinetics

The synthesis of this compound occurs via the de novo pathway or the hydrolysis pathway . The de novo pathway begins with the transamination of palmitoyl-CoA via a condensation reaction with serine . This reaction, catalyzed by serine palmitoyltransferase, represents the rate-limiting step in ceramide synthesis . The hydrolysis pathway to ceramides utilizes sphingomyelins as the substrates through the action of sphingomyelinase .

Result of Action

The hydrolysis of this compound by SMases leads to the production of ceramide and other bioactive lipids . These lipids mediate various cellular responses, including cell proliferation, cell death, and contraction of cardiac and vascular myocytes . In addition, this compound has been associated with hepatic steatosis severity in patients with chronic hepatitis C virus (HCV) .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the activation of SMases, which hydrolyze this compound, can be triggered by ischemia/reperfusion stress and proinflammatory cytokines . Moreover, the enzymatic properties and subcellular locations of SMases determine the final effect of enzyme activation .

Zukünftige Richtungen

Dietary sphingomyelin and its metabolites have wide applications in the food and pharmaceutical industry . They have been shown to maintain cholesterol homeostasis and lipid metabolism, and to prevent or treat diseases such as obesity, diabetes, and atherosclerosis . This makes dietary sphingomyelin and its metabolites candidates for food additives and functional food development for the prevention and treatment of chronic metabolic diseases in humans .

Biochemische Analyse

Biochemical Properties

C22 Sphingomyelin interacts with several biomolecules, playing a significant role in biochemical reactions. It is involved in signal transduction, potentially affecting cell growth, differentiation, and apoptosis . The diverse structures of sphingolipids, including this compound, elicit various functions in cellular membranes .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays signaling roles in the regulation of human health . Moreover, it has been linked to pathological changes in obesity, diabetes, and atherosclerosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, the structure of human full-length neutral sphingomyelinase 1 (SMPD2) reveals that C-terminal trans-membrane helices contribute to the dimeric architecture of hSMPD2 .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. In normal frontal lobe, the proportion of stearic acid (18:0) decreases with increasing age from about 80% in the newborn to about 40% in the adult, whereas the acids increase from about 10 about 50% .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, dietary supplementations of sphingomyelin and its metabolites have been shown to maintain cholesterol homeostasis and lipid metabolism, and to prevent or treat diseases such as obesity and diabetes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, the production of endogenous sphingomyelin is linked to pathological changes in obesity, diabetes, and atherosclerosis .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation . For instance, sphingomyelin may improve the distribution and abundance of gut microbiota, prevent LPS from being transported to the mesenteric lymphatic circulation, or modulate its BA and short-chain fatty acid (SCFA) pathways to inhibit cholesterol absorption and transport .

Subcellular Localization

The subcellular localization of this compound affects its activity or function . For instance, SMS1 is found exclusively in the Golgi at steady state, whereas SMS2 exists in the Golgi and plasma membrane . This localization can influence the activity of this compound and its role in various cellular processes .

Eigenschaften

IUPAC Name

[(E,2S,3R)-2-(docosanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H91N2O6P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-27-29-31-33-35-37-39-45(49)46-43(42-53-54(50,51)52-41-40-47(3,4)5)44(48)38-36-34-32-30-28-26-19-17-15-13-11-9-7-2/h36,38,43-44,48H,6-35,37,39-42H2,1-5H3,(H-,46,49,50,51)/b38-36+/t43-,44+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJJANLYCZUNFSE-TWKUQIQBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H91N2O6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101347488
Record name N-(Docosanoyl)-sphing-4-enine-1-phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

787.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name SM(d18:1/22:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012103
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

94359-12-3
Record name N-(Docosanoyl)-sphing-4-enine-1-phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SM(d18:1/22:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012103
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
C22 Sphingomyelin
Reactant of Route 2
C22 Sphingomyelin
Reactant of Route 3
Reactant of Route 3
C22 Sphingomyelin
Reactant of Route 4
Reactant of Route 4
C22 Sphingomyelin
Reactant of Route 5
C22 Sphingomyelin
Reactant of Route 6
C22 Sphingomyelin

Q & A

Q1: What is SM(d18:1/22:0) and what is its significance in disease research?

A1: SM(d18:1/22:0), also known as C22 Sphingomyelin, is a specific type of sphingolipid. Sphingolipids are a class of lipids involved in various cellular processes, including signaling, membrane structure, and cell recognition. Research has linked altered levels of specific sphingolipids, including SM(d18:1/22:0), to various diseases, including liver disease and certain cancers. For instance, elevated plasma levels of SM(d18:1/22:0) are closely associated with hepatic steatosis in patients with chronic hepatitis C virus infection. [, ]

Q2: How does SM(d18:1/22:0) change in response to dietary interventions?

A2: Studies show that dietary interventions can impact SM(d18:1/22:0) levels. For example, supplementing dairy cow diets with conjugated linoleic acid (CLA) during early lactation resulted in altered concentrations of various sphingolipids in skeletal muscle on day 70, including SM(d18:1/22:0). [] This suggests a potential role of dietary fatty acids in modulating sphingolipid metabolism.

Q3: Is SM(d18:1/22:0) distribution uniform within organs?

A3: Research suggests that sphingomyelin localization, including SM(d18:1/22:0), can be specific to each acyl-chain length within an organ. Imaging mass spectrometry revealed that while sphingomyelin synthase 2 (SMS2) deficiency decreased overall sphingomyelins in the kidneys, the effects were region-specific. Specifically, SMS2 deficiency primarily decreased C22-sphingomyelin in the renal medulla and C24-sphingomyelins in the renal cortex. [] This highlights the importance of considering spatial distribution when investigating sphingolipid function.

Q4: What is the potential of SM(d18:1/22:0) as a biomarker for disease?

A4: The association of SM(d18:1/22:0) with specific disease states, such as hepatic steatosis in chronic hepatitis C patients [, ], points towards its potential use as a biomarker. Further research is needed to validate its efficacy in predicting disease progression, monitoring treatment response, or as a diagnostic tool.

Q5: How does SM(d18:1/22:0) interact with other lipids in biological systems?

A5: Sphingomyelins, including SM(d18:1/22:0), are integral components of the lipid bilayer that makes up cell membranes. Within this complex environment, they interact with other lipids, like phosphatidylcholines, to influence membrane fluidity and signaling. [] Research shows that certain ratios between specific sphingomyelin and phosphatidylcholine species in plasma exhibit significant potential as biomarkers for ovarian cancer. [] This highlights the importance of studying lipid-lipid interactions for a complete understanding of their biological roles.

Q6: Are there analytical techniques to study SM(d18:1/22:0) specifically?

A6: Several analytical techniques are employed to study SM(d18:1/22:0) and other sphingolipids. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful tool for quantifying sphingolipids in various biological samples. [] Imaging mass spectrometry enables the visualization and quantification of lipids, including sphingomyelins, within tissue sections, offering spatial information about their distribution. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.